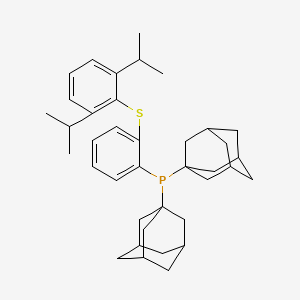
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine is a complex organophosphorus compound It features a phosphine group bonded to two adamantyl groups and a phenyl group substituted with a 2,6-diisopropylphenylthio moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine typically involves the reaction of adamantyl derivatives with phosphine reagents under controlled conditions. One common method involves the reaction of adamantyl chloride with a phosphine reagent in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The adamantyl and phenylthio groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Di(adamantan-1-yl)phosphine: Lacks the phenylthio group, making it less sterically hindered.
Di(1-adamantyl)-n-butylphosphine: Contains a butyl group instead of the phenylthio group, altering its reactivity.
Di(1-adamantyl)chlorophosphine: Features a chlorine atom, making it more reactive towards nucleophiles.
Uniqueness
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine is unique due to the presence of both adamantyl and phenylthio groups, which provide a combination of steric bulk and electronic effects. This makes it a versatile ligand in catalysis and a valuable compound in various scientific research applications.
特性
分子式 |
C38H51PS |
|---|---|
分子量 |
570.9 g/mol |
IUPAC名 |
bis(1-adamantyl)-[2-[2,6-di(propan-2-yl)phenyl]sulfanylphenyl]phosphane |
InChI |
InChI=1S/C38H51PS/c1-24(2)32-8-7-9-33(25(3)4)36(32)40-35-11-6-5-10-34(35)39(37-18-26-12-27(19-37)14-28(13-26)20-37)38-21-29-15-30(22-38)17-31(16-29)23-38/h5-11,24-31H,12-23H2,1-4H3 |
InChIキー |
BYNNKIDYYFMDST-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


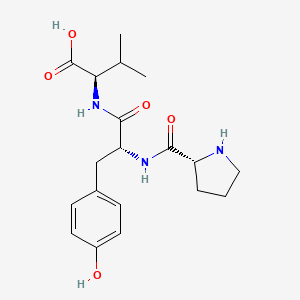
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)

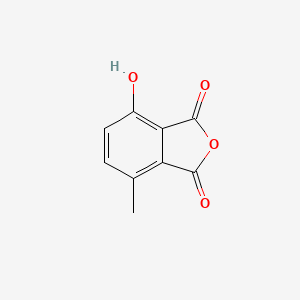
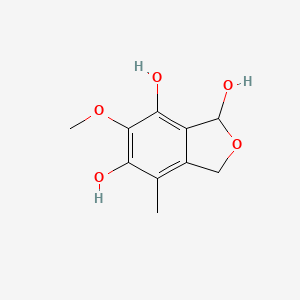
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
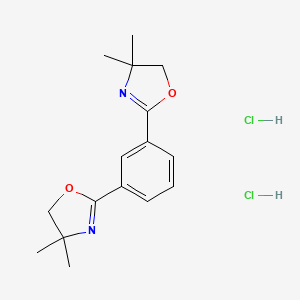


![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)




